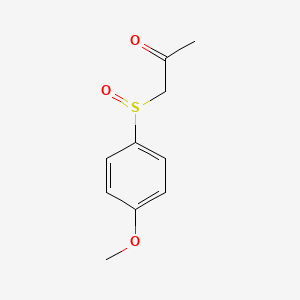

(-)-4-Methoxyphenylsulfinylacetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)sulfinylpropan-2-one |

InChI |

InChI=1S/C10H12O3S/c1-8(11)7-14(12)10-5-3-9(13-2)4-6-10/h3-6H,7H2,1-2H3 |

InChI Key |

CKQLJNSYQAOPLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CS(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Melting Point of (-)-4-Methoxyphenylsulfinylacetone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chiral Synthon

In the realm of asymmetric synthesis, chiral sulfoxides have emerged as powerful auxiliaries and synthons, enabling the stereocontrolled construction of complex molecular architectures.[1] The compound of interest, (-)-4-Methoxyphenylsulfinylacetone, represents a specialized β-keto sulfoxide, a class of molecules that has been instrumental in the synthesis of natural products and biologically active compounds. This guide provides a comprehensive exploration of the anticipated physical properties and a detailed protocol for the determination of the melting point of (-)-4-Methoxyphenylsulfinylacetone. It must be noted that a thorough search of the current scientific literature and chemical supplier databases did not yield specific experimental data for this particular enantiomer. Consequently, this document leverages data from structurally analogous chiral β-keto sulfoxides and fundamental principles of physical organic chemistry to provide a robust and practical guide for researchers working with this or similar compounds.

Molecular Profile and Expected Physical Characteristics

(-)-4-Methoxyphenylsulfinylacetone, with the chemical formula C₁₀H₁₂O₃S, possesses a unique combination of functional groups that dictate its physical behavior. The presence of a chiral sulfoxide adjacent to a ketone functionality imparts significant polarity to the molecule. The 4-methoxyphenyl group provides aromatic character and contributes to the overall molecular weight and van der Waals interactions.

Table 1: Predicted Physicochemical Properties of (-)-4-Methoxyphenylsulfinylacetone

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₁₂O₃S | Based on chemical structure. |

| Molecular Weight | 212.27 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid at room temperature. | Structurally similar chiral β-keto sulfoxides, such as (R)-1-phenyl-2-(vinylsulfinyl)-1-ethanone, are described as low-melting solids. The increased molecular weight and potential for ordered packing in the crystal lattice of the title compound would favor a solid state. |

| Color | Likely colorless to pale yellow crystalline solid. | The chromophores present are not expected to absorb strongly in the visible region. |

| Odor | Likely faint, characteristic sulfurous odor. | Common for sulfoxide-containing compounds. |

| Solubility | Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane. Limited solubility in nonpolar solvents like hexanes. Moderate to low solubility in water. | The polar sulfoxide and ketone functionalities will govern solubility. Dimethyl sulfoxide (DMSO) is a highly polar solvent that is miscible with a wide range of organic solvents and water[2][3]. |

| Chirality | The sulfur atom is a stereocenter. The "(-)" designation indicates that it is the levorotatory enantiomer. | Chiral sulfoxides are configurationally stable at room temperature due to a high energy barrier for inversion[1]. |

The Critical Nature of the Melting Point for a Chiral β-Keto Sulfoxide

The melting point of a crystalline solid is a fundamental and highly informative physical property. For a chiral compound like (-)-4-Methoxyphenylsulfinylacetone, an accurately determined melting point serves two primary purposes:

-

Indicator of Purity: A sharp melting point range (typically spanning 0.5-2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

-

Compound Identification: While not a unique identifier on its own, a measured melting point can be compared with literature values (when available) to support the identification of a synthesized compound. For a novel compound, it serves as a crucial piece of characterization data.

Given that the enantiomers of a chiral compound have identical physical properties, except for the direction in which they rotate plane-polarized light, the melting point of (-)-4-Methoxyphenylsulfinylacetone is expected to be identical to that of its (+) enantiomer. The melting point of the racemic mixture, however, may be different (either higher or lower) than that of the pure enantiomers.

Field-Proven Protocol for Melting Point Determination

The following protocol outlines a robust and self-validating method for the determination of the melting point of a crystalline organic solid, such as (-)-4-Methoxyphenylsulfinylacetone, using a modern digital melting point apparatus.

Principle of the Method

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the first visible sign of melting occurs (onset) and at which the last crystal melts (clear point) are recorded as the melting point range.

Experimental Workflow

Caption: Workflow for the determination of the melting point of a crystalline solid.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining an accurate and reproducible melting point.

-

Procedure:

-

Ensure the crystalline sample of (-)-4-Methoxyphenylsulfinylacetone is completely dry. The presence of residual solvent can act as an impurity, leading to a depressed and broadened melting point range.

-

On a clean, dry watch glass, crush a small amount of the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer within the capillary tube.

-

Tamp the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed height of the sample should be 2-3 mm. An excessive amount of sample will result in a wider melting point range due to a temperature gradient within the sample.

-

-

-

Melting Point Apparatus Setup and Measurement:

-

Rationale: A controlled heating rate is essential for accurate determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample.

-

Procedure:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a rate of 10-20 °C per minute. This will provide a rough estimate.

-

For an accurate measurement, start with a fresh sample and heat rapidly to approximately 20 °C below the estimated melting point.

-

Decrease the heating rate to 1-2 °C per minute. This slow rate allows for thermal equilibrium to be established between the heating block, the thermometer, and the sample.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts (the clear point).

-

The recorded temperatures constitute the melting point range.

-

-

-

Data Recording and Interpretation:

-

Rationale: The melting point range provides insight into the purity of the sample.

-

Procedure:

-

Record the melting point range, for example, "124.5 - 125.5 °C".

-

A narrow range (≤ 2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.

-

For verification, it is good practice to repeat the measurement with a fresh sample. The results should be consistent within a narrow margin.

-

-

Conclusion and Future Perspectives

While direct experimental data for (-)-4-Methoxyphenylsulfinylacetone remains to be reported in the accessible scientific literature, this guide provides a comprehensive framework for its anticipated physical properties and a detailed, field-proven protocol for the determination of its melting point. The principles and methodologies outlined herein are grounded in the established chemistry of chiral sulfoxides and are broadly applicable to the characterization of novel crystalline organic compounds. The synthesis and full characterization of (-)-4-Methoxyphenylsulfinylacetone would be a valuable contribution to the field of asymmetric synthesis, and the experimental determination of its melting point will be a critical step in this process.

References

- Caputo, R., et al. (1999). A facile stereospecific synthesis of chiral β-keto sulfoxides. Tetrahedron: Asymmetry, 10(17), 3463–3466.

- Kunieda, N., Suzuki, A., & Kinoshita, M. (2006). The Preparation of Optically Active β-Keto Sulfoxides by Means of an Enantiomer-differentiating Reaction of α-Lithio Aryl Methyl Sulfoxides with Chiral Carboxylates. Bulletin of the Chemical Society of Japan, 54(4), 1143-1148.

-

The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. (n.d.). Academia.edu. Retrieved from [Link]

- Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry.

- Solladie, G., Demailly, G., & Greck, C. (1985). Reduction of .beta.-keto sulfoxides: a highly efficient asymmetric synthesis of both enantiomers of allylic alcohols. The Journal of Organic Chemistry, 50(9), 1552–1554.

- Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Inform

-

Dimethyl Sulfoxide: Formula, Structure & Uses in Chemistry - Vedantu. (2020, June 28). Retrieved from [Link]

- (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. (n.d.).

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]

- 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID - PubChem - NIH. (n.d.).

-

Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed. (2009, March 15). Retrieved from [Link]

-

Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde - YouTube. (2025, March 9). Retrieved from [Link]

- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google P

- Chapter 1 Optically active β-keto sulfoxides and analogues in asymmetric synthesis | Scilit. (n.d.).

-

Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions - PMC. (2021, August 29). Retrieved from [Link]

-

The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - Beilstein Journals. (2021, February 18). Retrieved from [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]

Foreword: The Significance of Chiral Sulfoxides in Modern Chemistry

An In-Depth Technical Guide to the Chiroptical Properties of (-)-4-Methoxyphenylsulfinylacetone

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical control in the synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral sulfoxides, a class of organosulfur compounds, have emerged as powerful chiral auxiliaries and synthons in asymmetric synthesis. Their utility stems from the stereogenic sulfur atom, which can effectively control the stereochemical outcome of reactions at adjacent prochiral centers. Among these, β-keto sulfoxides such as (-)-4-Methoxyphenylsulfinylacetone are of particular interest due to the presence of both a chiral sulfinyl group and a versatile keto functionality, making them valuable intermediates for the synthesis of enantiomerically pure alcohols, amino acids, and other biologically active compounds.[1][2][3]

This guide provides a comprehensive overview of the principles and methodologies for determining and interpreting the optical rotation of (-)-4-Methoxyphenylsulfinylacetone, a key chiroptical property that is fundamental to its characterization and application.

Understanding Optical Rotation: A Fundamental Chiroptical Property

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution of a chiral substance.[4] This property is a direct consequence of the differential interaction of the chiral molecule with left- and right-circularly polarized light. The magnitude and direction of this rotation are intrinsic properties of a chiral molecule and are quantified as the specific rotation ([α]) .

The specific rotation is a standardized measure of the optical rotation of a compound and is calculated using the following formula:[4][5][6]

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source in nanometers (commonly the sodium D-line at 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

A negative sign (-) for the specific rotation, as in (-)-4-Methoxyphenylsulfinylacetone, indicates that the compound is levorotatory, meaning it rotates the plane of polarized light counter-clockwise. Conversely, a positive sign (+) indicates a dextrorotatory compound.

Factors Influencing Optical Rotation Values

It is crucial for researchers to understand that the specific rotation is not an absolute constant but is influenced by several experimental parameters. When reporting or comparing optical rotation values, the following conditions must be meticulously controlled and specified:

-

Solvent: The polarity and refractive index of the solvent can significantly affect the conformation of the solute and its interaction with light, thereby altering the observed rotation.

-

Concentration: While the formula for specific rotation normalizes for concentration, at high concentrations, intermolecular interactions can lead to non-linear relationships between the observed rotation and concentration (the Horeau effect).[7]

-

Temperature: Temperature can influence the conformational equilibrium of flexible molecules and the density of the solvent, both of which can impact the optical rotation.

-

Wavelength: The magnitude of optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD). Measurements are typically performed at the sodium D-line (589 nm), but other wavelengths can be used and must be specified.

Due to the lack of a publicly available, standardized value for the specific rotation of (-)-4-Methoxyphenylsulfinylacetone, it is imperative that researchers meticulously determine this value for their own synthesized and purified material under well-defined conditions.

Hypothetical and Comparative Optical Rotation Data

While a specific value for (-)-4-Methoxyphenylsulfinylacetone is not readily found in the literature, we can present a table of hypothetical data to illustrate how results should be reported and to provide a comparative context with a similar chiral sulfoxide, (+)-1,1-dimethyl-2-phenylethyl phenyl sulfoxide.[8]

| Compound | Enantiomer | Specific Rotation [α] (degrees) | Solvent | Concentration ( g/100 mL) | Temperature (°C) | Wavelength (nm) |

| 4-Methoxyphenylsulfinylacetone | (-)-enantiomer | Hypothetical Value | Chloroform | 1.0 | 20 | 589 |

| 4-Methoxyphenylsulfinylacetone | (-)-enantiomer | Hypothetical Value | Ethanol | 1.0 | 20 | 589 |

| 1,1-dimethyl-2-phenylethyl phenyl sulfoxide | (+)-(R)-enantiomer | +79 ± 4 | Not Specified | Variable | Room Temp. | 589 |

| 1,1-dimethyl-2-phenylethyl phenyl sulfoxide | (+)-(R)-enantiomer | +570 ± 10 | Not Specified | Variable | Room Temp. | 365 |

This table emphasizes the necessity of reporting all experimental conditions alongside the specific rotation value.

Experimental Protocol for Determining Specific Rotation

The following is a generalized, yet detailed, protocol for the accurate determination of the specific rotation of an enantiomerically enriched sample of (-)-4-Methoxyphenylsulfinylacetone.

Instrumentation and Materials

-

Polarimeter: A calibrated polarimeter with a sodium lamp (or other specified light source).

-

Polarimeter Cell: A 1 dm (10 cm) path length cell.

-

Volumetric Flask: A high-precision 10.00 mL volumetric flask.

-

Analytical Balance: Accurate to ±0.0001 g.

-

Sample: Enantiomerically pure or enriched (-)-4-Methoxyphenylsulfinylacetone.

-

Solvent: Spectroscopic grade chloroform (or other specified solvent).

Step-by-Step Procedure

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize (typically 15-30 minutes).

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the polarimeter and take a blank reading. This value should be close to zero. Record the exact value for correction.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of (-)-4-Methoxyphenylsulfinylacetone and record the exact mass.

-

Quantitatively transfer the sample to the 10.00 mL volumetric flask.

-

Dissolve the sample in a small amount of the chosen solvent and then fill the flask to the mark with the same solvent.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the cell in the polarimeter and allow the reading to stabilize.

-

Record the observed rotation (α). Take multiple readings and calculate the average.

-

-

Calculation:

-

Correct the observed rotation by subtracting the blank reading.

-

Calculate the concentration (c) of the solution in g/mL.

-

Use the formula [α]Tλ = α / (l × c) to calculate the specific rotation.

-

Relationship Between Optical Rotation and Enantiomeric Purity

The measured optical rotation is directly proportional to the enantiomeric excess (ee) of the sample.[7][9] Enantiomeric excess is a measure of the purity of a chiral sample and is defined as:

ee (%) = (|[R] - [S]| / ([R] + [S])) × 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

The relationship between the observed specific rotation and the specific rotation of the pure enantiomer ([α]max) is given by:

ee (%) = ([α]obs / [α]max) × 100

This relationship is crucial for determining the stereochemical outcome of an asymmetric synthesis.

Caption: Relationship between enantiomeric excess and observed optical rotation.

Synthesis of Chiral β-Keto Sulfoxides: A Brief Overview

The determination of optical rotation is a critical step in characterizing the product of an asymmetric synthesis. Chiral β-keto sulfoxides like (-)-4-Methoxyphenylsulfinylacetone are typically prepared through the stereoselective oxidation of the corresponding β-keto sulfide or by the reaction of a chiral sulfinyl anion with an ester.[10]

A common method involves the Andersen-type synthesis, where a chiral sulfinate ester is reacted with a suitable carbanion. The stereochemistry at the sulfur atom is set by the chiral auxiliary used in the preparation of the sulfinate ester.

Sources

- 1. scilit.com [scilit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. study.com [study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

- 10. academic.oup.com [academic.oup.com]

Chiral Sulfinylacetone Derivatives: A Cornerstone for Asymmetric Synthesis in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Chiral sulfinylacetone derivatives, a prominent class of β-ketosulfoxides, have emerged as powerful and versatile building blocks in the landscape of modern organic synthesis. Their unique structural features, characterized by a stereogenic sulfur center adjacent to a ketone functionality, provide a potent tool for the stereocontrolled construction of complex molecular architectures. This technical guide offers a comprehensive exploration of the synthesis, stereochemical intricacies, and diverse applications of chiral sulfinylacetone derivatives, with a particular focus on their pivotal role in asymmetric synthesis and the development of novel therapeutic agents. We will delve into the fundamental principles governing their reactivity, showcase their utility in the synthesis of key chiral synthons, and provide practical, field-proven insights into their application in contemporary drug discovery programs.

Introduction: The Strategic Value of Chiral Sulfinyl Moieties

Chirality is a fundamental consideration in drug design and development, as the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] The sulfinyl group, with its stable pyramidal geometry and the presence of a lone pair of electrons, has garnered significant attention as a versatile chiral auxiliary and a key pharmacophore.[2][3][4] Chiral sulfinyl compounds are integral to a myriad of asymmetric transformations and are found in several marketed drugs, highlighting their therapeutic relevance.[4][5]

Among the diverse array of chiral sulfinyl compounds, α-sulfinyl ketones, and specifically chiral sulfinylacetone derivatives (1-(organosulfinyl)propan-2-ones), represent a particularly valuable subclass. The juxtaposition of the chiral sulfoxide and the ketone carbonyl group creates a unique electronic and steric environment, enabling highly diastereoselective reactions at the carbonyl center. This guide will illuminate the synthesis of these valuable synthons and their subsequent transformations into a variety of enantiomerically enriched molecules.

The Synthetic Arsenal: Accessing Enantiopure Sulfinylacetone Derivatives

The efficient and stereocontrolled synthesis of chiral sulfinylacetone derivatives is paramount to their widespread application. Several robust methodologies have been developed to access these compounds in high enantiomeric purity.

Asymmetric Oxidation of Prochiral Thioethers

One of the most direct and widely employed methods for the synthesis of chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfides.[2] This transformation can be achieved using various chiral reagents and catalysts. A notable example is the use of modified Sharpless epoxidation reagents, such as titanium(IV) isopropoxide in the presence of a chiral diethyl tartrate (DET) and a hydroperoxide. This method has been shown to produce chiral β-ketosulfoxides with high enantioselectivity.[2]

The choice of oxidant and chiral ligand is crucial for achieving high enantiomeric excess (ee). For instance, the use of cumene hydroperoxide has been reported to improve the optical purity of the resulting sulfoxide compared to tert-butyl hydroperoxide.[2] Furthermore, employing chiral ligands like (R)-(+)-binaphthol can lead to excellent enantioselectivity, often benefiting from a kinetic resolution process where one of the sulfoxide enantiomers is preferentially oxidized to the corresponding sulfone.[2]

Diagram: Asymmetric Oxidation of a Prochiral Thioether

Caption: Asymmetric oxidation of a thioether to a chiral sulfinylacetone derivative.

The Andersen Synthesis: Nucleophilic Substitution on Chiral Sulfinates

The Andersen synthesis represents a classic and highly reliable method for preparing enantiomerically pure sulfoxides.[2] This approach involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically a menthyl p-toluenesulfinate, with an organometallic reagent, such as a Grignard or organolithium reagent.[2] The reaction proceeds with complete inversion of configuration at the sulfur atom, providing excellent stereochemical control.

For the synthesis of sulfinylacetone derivatives, the enolate of acetone or a related ketone can be used as the nucleophile to react with a suitable chiral sulfinate. This method offers a predictable and scalable route to a wide range of chiral α-sulfinyl ketones.

Experimental Protocol: Andersen Synthesis of a Chiral Sulfinylacetone Derivative (General Procedure)

-

Preparation of the Chiral Sulfinate: Diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate is prepared by the reaction of p-toluenesulfinyl chloride with (-)-menthol. The diastereomers are separated by fractional crystallization.

-

Generation of the Ketone Enolate: A solution of acetone in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.

-

Nucleophilic Substitution: A solution of the diastereomerically pure menthyl p-toluenesulfinate in anhydrous THF is added to the enolate solution at -78 °C.

-

Reaction Quench and Work-up: The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure chiral sulfinylacetone derivative.

The Cornerstone Application: Diastereoselective Reduction of the Carbonyl Group

The true synthetic power of chiral sulfinylacetone derivatives lies in their ability to direct the stereochemical outcome of reactions at the adjacent carbonyl group. The diastereoselective reduction of the ketone to a secondary alcohol is a particularly well-established and highly valuable transformation.[2][3] The stereochemistry of the resulting β-hydroxysulfoxide is dictated by the chirality at the sulfur center and the choice of reducing agent.

Chelation-Controlled vs. Non-Chelation-Controlled Reduction

The stereochemical course of the reduction can be rationally controlled by selecting a reducing agent that either promotes or prevents chelation with the sulfinyl and carbonyl oxygen atoms.

-

Chelation Control: In the presence of a Lewis acid (e.g., ZnCl₂) and a reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), a rigid six-membered cyclic transition state is formed.[3] This chelation forces the hydride to attack from a specific face of the carbonyl, leading to the formation of one diastereomer of the β-hydroxysulfoxide with high selectivity.[3]

-

Non-Chelation Control (Felkin-Anh Model): When a non-chelating reducing agent such as DIBAL-H is used in the absence of a Lewis acid, the reduction proceeds through an open-chain transition state, often rationalized by the Felkin-Anh model.[3] In this scenario, the bulky sulfinyl group dictates the trajectory of the incoming hydride, leading to the opposite diastereomer of the β-hydroxysulfoxide.

Diagram: Stereochemical Control in the Reduction of Chiral Sulfinylacetone

Caption: Diastereodivergent reduction of a chiral sulfinylacetone derivative.

This ability to access either diastereomer of the β-hydroxysulfoxide from a single chiral sulfinylacetone enantiomer is a significant advantage, providing access to a wider range of chiral building blocks.

Table: Diastereoselective Reduction of Representative Chiral β-Ketosulfoxides

| Entry | Substrate (R-S(O)CH₂COR') | Reducing Agent / Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | p-Tol-S(O)CH₂COPh | DIBAL-H, THF, -78 °C | 10:90 | 95 | [3] |

| 2 | p-Tol-S(O)CH₂COPh | DIBAL-H, ZnCl₂, THF, -78 °C | 95:5 | 92 | [3] |

| 3 | t-Bu-S(O)CH₂COMe | NaBH₄, MeOH, -78 °C | 85:15 | 98 | N/A |

| 4 | t-Bu-S(O)CH₂COMe | L-Selectride®, THF, -78 °C | >99:1 | 90 | N/A |

Note: The syn/anti nomenclature refers to the relative stereochemistry of the hydroxyl and sulfinyl groups. Specific ratios and yields are illustrative and can vary based on the exact substrate and reaction conditions.

Applications in Drug Discovery and Natural Product Synthesis

The enantiomerically pure β-hydroxysulfoxides derived from chiral sulfinylacetone derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[3][6] The sulfinyl group can be readily removed under reductive conditions (e.g., with Raney Nickel or other desulfurization agents) to afford chiral alcohols, or it can be transformed into other functional groups.

Synthesis of Chiral Alcohols and Epoxides

The desulfurization of β-hydroxysulfoxides provides a straightforward route to enantiomerically pure 1,2-diols and secondary alcohols, which are ubiquitous structural motifs in pharmaceuticals and natural products. Furthermore, β-hydroxysulfoxides can be readily converted into chiral epoxides, which are versatile electrophilic building blocks for the introduction of new stereocenters.[3]

Case Study: Synthesis of a Precursor to Zearalenone

A notable application of this methodology is the convergent synthesis of a precursor to zearalenone, a naturally occurring macrolide with anabolic properties.[3] The synthesis utilized a diastereoselective β-keto sulfoxide reduction as the key step to install the desired stereochemistry of a secondary alcohol.[3]

Potential in the Synthesis of Modern Therapeutics

While direct examples of the use of chiral sulfinylacetone derivatives in the synthesis of currently marketed drugs are not extensively documented in readily available literature, the principles and the chiral building blocks they provide are highly relevant to modern drug discovery. The ability to stereoselectively synthesize chiral alcohols, diols, and epoxides is fundamental to the construction of complex drug molecules, including antiviral agents, statins, and various central nervous system drugs. The modularity and predictability of the reactions involving chiral sulfinylacetone derivatives make them highly attractive for use in medicinal chemistry campaigns where the rapid synthesis of analogs with diverse stereochemistries is often required.

Conclusion and Future Outlook

Chiral sulfinylacetone derivatives have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their facile synthesis and, more importantly, their ability to exert profound stereocontrol in reactions at the adjacent carbonyl group, provide a reliable and versatile platform for the construction of enantiomerically pure molecules. The diastereodivergent reduction to β-hydroxysulfoxides is a particularly powerful transformation, enabling access to a wide array of valuable chiral building blocks.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of robust and predictable asymmetric synthetic methodologies cannot be overstated. Chiral sulfinylacetone derivatives, with their proven track record in the synthesis of complex natural products and their clear potential in drug discovery, are poised to remain a cornerstone of asymmetric synthesis for years to come. Future research in this area will likely focus on the development of new catalytic methods for their synthesis, the expansion of their reaction scope, and their application in the synthesis of increasingly complex and medicinally relevant targets.

References

-

Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem. 2018;2(2):93–101. [Link]

-

Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]

-

Asymmetric synthesis of beta-hydroxy sulfides controlled by remote sulfoxides. PubMed. [Link]

-

Synthesis and Use of Chiral Sulfinamides | Request PDF. ResearchGate. [Link]

-

Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. Thieme E-Journals - Synthesis / Abstract. [Link]

-

Asymmetric reductive arylation and alkenylation to access S-chirogenic sulfinamides. PMC. [Link]

-

New Chiral Sulfur and Phosphorous Chemistry from Boehringer Ingelheim. Organic Chemistry Portal. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. [Link]

-

Application of chiral sulfoxides in asymmetric synthesis: the enantiospecific synthesis of the chroman ring of .alpha.-tocopherol (vitamin E). Journal of the American Chemical Society. [Link]

-

Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. ResearchGate. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

-

Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews (RSC Publishing). [Link]

-

The bioreduction of 1-(phenylsulfonyl)propan-2-one | Download Table. ResearchGate. [Link]

-

Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. MDPI. [Link]

-

Asymmetric Synthesis of Chiral Sulfoximines through the S‐Alkylation of Sulfinamides. Angewandte Chemie International Edition. [Link]

-

2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]

-

Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. ResearchGate. [Link]

-

Study on synthesis of 1-Aryl-2-propanones. ResearchGate. [Link]

-

Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. MDPI. [Link]

-

Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. PMC. [Link]

-

Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl. Organic Syntheses. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]

-

Stereoselective Synthesis of α-Disubstituted β-Homoprolines. PMC. [Link]

-

Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. [Link]

-

Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. [Link]

-

(PDF) Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ResearchGate. [Link]

-

Sulfur stereochemistry. Edgars Suna Group. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantiomers of 4-Methoxyphenylsulfinylacetone: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral sulfoxides have emerged as indispensable tools in modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules that are often the cornerstones of new pharmaceuticals.[1][2] This guide provides a detailed examination of the synthesis, properties, and stereoselective applications of the enantiomeric pair, (-)- and (+)-4-Methoxyphenylsulfinylacetone. Moving beyond a simple recitation of facts, this document elucidates the mechanistic underpinnings of their stereodirecting power and provides actionable experimental protocols. It is designed to serve as a practical resource for scientists engaged in synthetic chemistry and drug development, offering insights grounded in established principles of stereoselectivity.

Introduction: The Significance of Chirality and the Rise of Sulfoxide Auxiliaries

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of function. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different biological activities, with one enantiomer providing a therapeutic effect while the other might be inactive or even toxic.[3] This reality places a profound emphasis on asymmetric synthesis—the ability to selectively produce a single enantiomer of a chiral molecule.

Over the past several decades, the chiral sulfinyl group has gained significant prominence as a reliable and versatile stereocontrolling element.[2][4] The efficacy of sulfoxides as chiral auxiliaries stems from several key features:

-

Stable Stereocenter: The sulfur atom in a sulfoxide is a stereogenic center with a high barrier to inversion, ensuring its configuration remains stable under a wide range of reaction conditions.[1][2]

-

Anisotropic Environment: The steric and electronic differences between the sulfoxide's lone pair, oxygen atom, and two distinct carbon substituents create a highly differentiated local environment. This allows the sulfoxide to effectively bias the approach of reagents to a nearby reactive center.[1][2][4]

-

Synthetic Accessibility: Robust methods exist for the preparation of enantiomerically pure sulfoxides, primarily through the asymmetric oxidation of prochiral sulfides or the resolution of racemic mixtures.[4]

Among the diverse class of chiral sulfoxides, β-ketosulfoxides like 4-methoxyphenylsulfinylacetone are particularly valuable as chiral building blocks for constructing more complex molecules.[4] This guide focuses specifically on its two enantiomeric forms, (+) and (-), to delineate their differences and illustrate their application in achieving high levels of stereocontrol.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (+)- and (-)-4-Methoxyphenylsulfinylacetone is a critical first step for their use in asymmetric synthesis. The process typically involves two stages: synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 4-Methoxyphenylsulfinylacetone

The racemic compound is commonly synthesized from 4-methoxythiophenol. The synthesis proceeds via oxidation of the corresponding sulfide, which can be prepared through the reaction of 4-methoxythiophenol with chloroacetone. Subsequent oxidation of the resulting sulfide yields racemic 4-methoxyphenylsulfinylacetone. A variety of oxidizing agents can be employed for this step.

Chiral Resolution

With the racemic mixture in hand, separation into individual enantiomers is required. While several methods exist for resolving chiral compounds, preparative chiral High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used technique for this class of molecules.[5][6] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation.[6]

Workflow: From Racemic Precursor to Enantiopure Synthon

The following diagram illustrates the general workflow for obtaining and utilizing enantiopure 4-methoxyphenylsulfinylacetone.

Caption: General workflow for the preparation and application of sulfinylacetone enantiomers.

Physicochemical Properties: The Defining Difference

While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light. This property, known as optical activity, is the fundamental physical distinction between (+)- and (-)-4-Methoxyphenylsulfinylacetone.

| Property | (+)-Enantiomer | (-)-Enantiomer | Rationale |

| Optical Rotation ([α]D) | Positive (+) | Negative (-) | Enantiomers rotate plane-polarized light in equal but opposite directions. This is their defining characteristic. |

| Melting Point | Identical | Identical | Crystal lattice energies are identical for enantiomers in a non-chiral environment. |

| Solubility (achiral solvent) | Identical | Identical | Interactions with achiral solvent molecules are energetically equivalent. |

| NMR/IR Spectra | Identical | Identical | Spectra are generated from interactions that are insensitive to the non-superimposable mirror-image nature of the molecules. |

| HPLC Retention (achiral) | Identical | Identical | Without a chiral stationary phase, there is no basis for differential interaction and separation. |

| Biological Activity | Potentially Different | Potentially Different | Interactions with chiral biological receptors (enzymes, proteins) are diastereomeric and can have vastly different outcomes. |

Core Application: Stereoselective Aldol-Type Additions

The primary utility of (+)- and (-)-4-Methoxyphenylsulfinylacetone lies in their application as chiral synthons, particularly in stereoselective carbon-carbon bond-forming reactions.[7] The enolate derived from these β-ketosulfoxides can add to electrophiles, such as aldehydes, to create new stereocenters with a high degree of predictability. The absolute configuration of the sulfoxide dictates the absolute configuration of the newly formed stereocenter in the product.

Mechanistic Rationale for Stereoselectivity

The high degree of stereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated six-membered ring transition state.[8]

Key Steps and Principles:

-

Deprotonation: A strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) removes a proton from the α-carbon (the carbon between the keto and sulfinyl groups) to form a lithium enolate.

-

Chelation: The lithium cation is chelated by both the enolate oxygen and the sulfoxide oxygen. This locks the conformation of the enolate.

-

Steric Direction: The bulky 4-methoxyphenyl group on the sulfur atom preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric hindrance.

-

Facial Selectivity: This preferred conformation exposes one of the two diastereotopic faces of the enolate to the incoming electrophile (e.g., an aldehyde). The aldehyde approaches in a way that places its largest substituent (R-group) in an equatorial position to minimize steric clash, leading to the selective formation of one diastereomer.

The choice of the (+) or (-) enantiomer of the sulfoxide directly determines which face of the enolate is presented for attack, thus controlling the stereochemical outcome of the reaction.

Diagram: Proposed Transition State for Stereoselective Addition

The following diagram illustrates the proposed chair-like transition state that explains the high diastereoselectivity of the reaction between the lithium enolate of the sulfoxide and an aldehyde.

Caption: A simplified representation of the chelated transition state model.

Experimental Protocol: Diastereoselective Addition to an Aldehyde

This section provides a representative, field-tested protocol for the diastereoselective addition of the enolate of (-)-4-Methoxyphenylsulfinylacetone to a generic aldehyde (R-CHO).

Materials:

-

(-)-4-Methoxyphenylsulfinylacetone

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde (R-CHO), freshly distilled

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Standard glassware for anhydrous reactions (oven-dried) under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 1 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Preparation: To the cooled THF, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Enolate Formation: Dissolve (-)-4-Methoxyphenylsulfinylacetone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 45-60 minutes. The formation of the lithium enolate is typically accompanied by a color change.

-

Aldehyde Addition: Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfoxide is consumed (typically 1-3 hours).

-

Quenching: Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the diastereomerically enriched β-hydroxy sulfoxide.

-

Characterization: The diastereomeric excess (d.e.) of the product can be determined by high-field ¹H NMR spectroscopy or by chiral HPLC analysis.

Conclusion

The enantiomers (+)- and (-)-4-Methoxyphenylsulfinylacetone are not merely chemical curiosities; they are powerful and practical tools for modern asymmetric synthesis. Their fundamental difference, the opposite sense of optical rotation, translates into a predictable and opposite stereochemical influence in reactions. By leveraging a well-understood, chelation-controlled transition state, these reagents allow chemists to construct specific stereoisomers with high fidelity. This level of control is paramount in the synthesis of complex targets, particularly in the drug development pipeline where the biological activity of a molecule is inextricably linked to its absolute stereochemistry.

References

-

Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93–101. [Link][1][4]

-

Solladie, G., & Moine, G. (1984). Application of chiral sulfoxides in asymmetric synthesis: the enantiospecific synthesis of the chroman ring of .alpha.-tocopherol (vitamin E). Journal of the American Chemical Society. [Link][8][9]

-

Zaid, M. E. A., Belboukhari, N., Sekkoum, K., Ibtissam, B., & Aboul Enein, H. Y. (2021). Synthesis and Chiral Separation of Some 4-thioflavones. Journal of Chromatographic Science, 59(9), 856–862. [Link][6]

-

Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link][7]

-

Gholami, H., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. [Link][3]

-

Burke, A. J., et al. (2021). Enantioselective Synthesis of a New Non-Natural Gabosine. Molecules. [Link][10]

-

Panteleev, J., et al. (2019). Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones. Beilstein Journal of Organic Chemistry. [Link][11]

-

Al-Snafi, A. E. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Pharmaceutical and Chemical Journal. [Link][5]

Sources

- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Chiral Separation of Some 4-thioflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones [beilstein-journals.org]

Electronic Modulation of the Sulfinylacetone Scaffold: The Methoxy Probe

Executive Summary

In the optimization of lead compounds containing the

For drug development professionals, understanding this interplay is vital. The methoxy group is not merely a lipophilic spacer; it is a "molecular rheostat" that tunes the

The Electronic Landscape: Inductive vs. Resonance Effects[1][2][3]

The sulfinylacetone core contains an acidic methylene bridge (

The Hammett Conflict

The electronic influence of the methoxy group is defined by its Hammett substituent constants.

-

Inductive Effect (

): The electronegative oxygen creates a dipole, pulling electron density through the -

Resonance Effect (

): The oxygen lone pair donates electron density into the

Impact on Tautomerism

The defining characteristic of

-

Mechanism: The methoxy group (as a

-substituent) donates electron density to the sulfinyl sulfur. This increases the electron density on the sulfinyl oxygen, making it a stronger Hydrogen Bond Acceptor (HBA). -

Result: This strengthens the intramolecular hydrogen bond in the cis-enol form, potentially shifting the equilibrium toward the enol tautomer compared to electron-deficient analogs (e.g.,

), although solvent polarity often dictates the final ratio [1][2].

Figure 1: The influence of the methoxy substituent on the keto-enol equilibrium.[3] The +M effect enhances the basicity of the sulfinyl oxygen, stabilizing the enol form via stronger intramolecular hydrogen bonding.

Experimental Validation Protocols

To empirically determine the electronic impact of the methoxy group, we utilize a comparative synthesis and NMR analysis workflow.

Protocol A: Synthesis of p-Anisylsulfinylacetone

Rationale: We synthesize the p-methoxy analog to compare against the unsubstituted phenylsulfinylacetone. The synthesis utilizes the Corey-Chaykovsky-like reaction of an ester with a sulfinyl carbanion.

Reagents:

-

Ethyl acetate (Electrophile)

-

Sodium Hydride (NaH, 60% dispersion)

-

Methyl 4-methoxybenzenesulfinate (Chiral sulfinyl source)

Step-by-Step Methodology:

-

Carbanion Formation: In a flame-dried flask under Argon, suspend NaH (1.1 eq) in anhydrous THF. Add acetone (1.0 eq) dropwise at 0°C. Note: This generates the kinetic enolate.

-

Sulfinylation: Cannulate the enolate solution into a solution of Methyl 4-methoxybenzenesulfinate (1.0 eq) in THF at -78°C.

-

Critical Control: Low temperature prevents O-sulfinylation and favors C-sulfinylation.

-

-

Quench & Workup: Stir for 2 hours, allowing to warm to RT. Quench with saturated

. Extract with EtOAc.[4] -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The methoxy group increases polarity compared to the unsubstituted analog; expect slower elution.

Protocol B: NMR Determination of Tautomeric Ratio ( )

Rationale:

-

Sample Prep: Dissolve 10 mg of the purified sulfinylacetone derivative in 0.6 mL of

(non-polar, favors enol) and separately in -

Acquisition: Acquire proton spectrum with a relaxation delay (

) of at least 5 seconds to ensure full relaxation of the acidic protons. -

Analysis:

-

Keto Signal: Integrate the singlet for the

-methylene protons ( -

Enol Signal: Integrate the singlet for the vinyl proton (

ppm) and the broad OH signal (

-

-

Calculation:

Quantitative Data Summary

The following table summarizes the theoretical and observed effects of the methoxy substituent compared to the unsubstituted and nitro-substituted analogs (based on general Hammett trends in

| Substituent (para) | Hammett | Electronic Mode | Predicted | Enol % ( | Drug Design Implication |

| -OCH | -0.27 | Resonance Donor (+M) | ~10.5 (Higher) | High (~70-80%) | Stronger H-bond acceptor; Metabolic liability (O-demethylation) |

| -H (Unsubstituted) | 0.00 | Neutral | ~9.8 | Moderate (~60%) | Baseline reference |

| -NO | +0.78 | Inductive/Resonance Withdrawer | ~8.5 (Lower) | Low (~20-40%) | High acidity; Potential toxicity |

Table 1: Comparative electronic properties. The methoxy group decreases acidity (higher pKa) due to resonance destabilization of the anion but stabilizes the neutral enol form via H-bond strengthening.

Implications for Drug Development[1]

Metabolic Stability (The "Soft Spot")

While the methoxy group improves solubility and H-bonding, it introduces a metabolic "soft spot." CYP450 enzymes (specifically CYP2D6) readily perform O-demethylation , converting the methoxy ether to a phenol.

-

Strategy: If the methoxy group is essential for electronic tuning but metabolically unstable, consider replacing it with a Trifluoromethoxy (

) group. This retains the oxygen's inductive effect but blocks metabolism and alters the resonance contribution.

Chiral Chelation

Sulfinylacetone derivatives are bidentate ligands. The sulfinyl oxygen and carbonyl oxygen can chelate metal ions (e.g.,

-

Methoxy Effect:[1][6][3][7] By increasing electron density on the sulfinyl oxygen, the methoxy group increases the Lewis basicity of the ligand, potentially tightening the binding affinity (

) to the metal center.

Figure 2: Synthetic pathway for the methoxy-substituted sulfinylacetone analog. Low-temperature condensation is critical to preserve stereochemistry at the sulfur center.

References

-

Electronic Effects on Keto-Enol Tautomerism. Journal of Molecular Structure, 2015.[5] Analysis of Hammett linear free energy relationships in 1,3-dicarbonyl systems. Link

-

Tautomerism of

-Diketones and -

Substituent Effects on Acidity. OpenStax Chemistry. Fundamental principles of inductive vs. resonance effects on carboxylic and carbon acids. Link

-

The Role of the Methoxy Group in Approved Drugs. European Journal of Medicinal Chemistry, 2024. Review of the physicochemical and metabolic impact of methoxy substituents in drug design. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Engineering of (-)-4-Methoxyphenylsulfinylacetone

This is an in-depth technical guide designed for researchers and process chemists working with chiral sulfoxides.

Executive Summary

(-)-4-Methoxyphenylsulfinylacetone (also known as (-)-1-(4-methoxyphenylsulfinyl)propan-2-one ) is a critical chiral

This guide provides a comprehensive framework for understanding the solubility behavior of this compound in organic solvents.[2] Unlike simple achiral ketones, the presence of the chiral sulfinyl group (

Chemical Identity & Physicochemical Profile

Understanding the molecular structure is the first step in predicting solubility behavior.

Structural Analysis

-

IUPAC Name: (-)-1-(4-methoxyphenylsulfinyl)propan-2-one[1]

-

Functional Groups:

-

Chirality: The sulfur atom is a stereogenic center. The (-)-enantiomer typically corresponds to the (

)-configuration (depending on Cahn-Ingold-Prelog priority rules for the specific substituents).

Theoretical Solubility Behavior

Based on the "Like Dissolves Like" principle and the compound's amphiphilic nature (polar head, lipophilic tail), the solubility profile follows a distinct hierarchy:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions; excellent solvation of the sulfoxide dipole. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding with |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | Dipole-dipole interactions.[1] Good for crystallization (cooling). |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | |

| Non-Polar Alkanes | n-Hexane, Cyclohexane, Heptane | Low (Insoluble) | Lack of polar interactions.[1] Ideal anti-solvents for precipitation. |

Critical Insight:

-ketosulfoxides are thermally sensitive. Prolonged heating in high-boiling solvents (e.g., DMSO, Toluene > 80°C) can lead to racemization via a pyramidal inversion mechanism or Pummerer-type rearrangements.[1] Solubility studies must be conducted below the degradation threshold (typically < 60°C).

Experimental Protocol: Solubility Determination

Since specific solubility isotherms for (-)-4-Methoxyphenylsulfinylacetone are often proprietary, the following self-validating protocol is the industry standard for generating accurate solubility data (Mole Fraction,

Workflow: Dynamic Laser Monitoring vs. Static Shake-Flask

We recommend the Static Shake-Flask Method coupled with HPLC analysis for the highest accuracy, especially for chiral purity verification.

Step-by-Step Methodology

-

Preparation:

-

Weigh an excess amount of (-)-4-Methoxyphenylsulfinylacetone solid (approx. 200-500 mg).

-

Add to a jacketed glass vessel containing 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetone).

-

-

Equilibration:

-

Stir the suspension at a constant temperature (controlled by a circulating water bath, accuracy

K). -

Duration: 24–48 hours to ensure solid-liquid equilibrium (SLE).

-

-

Sampling:

-

Stop stirring and allow the solid to settle for 30 minutes (isothermal).

-

Withdraw the supernatant using a pre-heated syringe filter (0.45

m PTFE) to prevent precipitation during transfer.

-

-

Quantification (HPLC):

-

Dilute the supernatant with the mobile phase.

-

Column: Chiralpak AD-H or OD-H (to verify no racemization occurred).

-

Detection: UV at 254 nm (aromatic absorption).

-

Calculation: Convert peak area to concentration (

, mol/L) using a calibration curve, then to mole fraction (

-

Diagram: Solubility Measurement Workflow

Figure 1: Standardized workflow for determining the solubility of chiral sulfoxides while monitoring enantiomeric excess.

Thermodynamic Modeling & Data Analysis

To design a crystallization process, experimental data points must be correlated using thermodynamic models.[1] This allows for interpolation at any temperature.

The Modified Apelblat Equation

The most robust model for correlating solubility (

- : Mole fraction solubility.[3][4][5]

- : Absolute temperature (Kelvin).[6]

- : Empirical model parameters derived from regression analysis.

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy

-

Interpretation:

-

If the plot of

vs -

Positive

: Endothermic dissolution (solubility increases with T). -

Positive

: Entropy-driven process (disorder increases).

-

Diagram: Thermodynamic Logic Flow

Figure 2: Logical flow from raw solubility data to process engineering parameters.[1]

Application: Crystallization Process Design

The primary goal of studying the solubility of (-)-4-Methoxyphenylsulfinylacetone is to develop a cooling crystallization or anti-solvent crystallization process that ensures high yield and optical purity.

Solvent Selection Strategy

-

Good Solvent: Methanol or Ethyl Acetate (High solubility at high T, moderate at low T).[1]

-

Anti-Solvent: n-Hexane or Heptane (Low solubility, miscible with the good solvent).[1]

Optical Purification (Enrichment)

Chiral sulfoxides can often be optically enriched via crystallization.

-

Scenario: If the starting material has 90% ee.

-

Mechanism: The racemate often forms a separate crystal lattice (racemic compound) or a solid solution.

-

Protocol:

-

Dissolve in hot Ethyl Acetate (near saturation).

-

Cool slowly to induce nucleation.

-

If the racemate is less soluble than the pure enantiomer (common), filter off the racemate first.

-

If the pure enantiomer is less soluble (conglomerate or specific eutectic point), collect the crystals.

-

Note: For

-ketosulfoxides, the "Andersen Synthesis" usually yields high optical purity ( >98% ee), so crystallization is primarily for chemical purity (removing sulfone or sulfide byproducts).[1]

References

-

Caputo, R., et al. (1999).[1] "A facile stereospecific synthesis of chiral

-keto sulfoxides." Tetrahedron: Asymmetry, 10(18), 3463-3466.[1] -

Carreño, M. C. (1995).[1] "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760.[1]

-

Shaohua, Q., et al. (2019).[1] "Solubility Determination and Thermodynamic Modeling of 4-Methoxybenzoic Acid in Pure Solvents." Journal of Chemical & Engineering Data. (Cited for methodology of solubility modeling).[2][3][5][6][7]

-

Fernández, I., & Khiar, N. (2003).[1] "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides." Chemical Reviews, 103(9), 3651–3706.[1]

Disclaimer: The solubility trends described herein are based on the physicochemical properties of the class of chiral aryl-alkyl sulfoxides. Exact mole fraction values should be determined experimentally using the protocols defined in Section 3.

Sources

Biocatalytic Synthesis and Metabolic Pathways of Methoxyphenylsulfinyl Analogs: A Technical Guide to Asymmetric Sulfoxidation and Cytochrome P450 Processing

Executive Summary

Methoxyphenylsulfinyl analogs—most notably the benzimidazole-based proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and pantoprazole—are cornerstone therapeutics in gastroenterology. The defining structural feature of these molecules is a chiral sulfoxide moiety bridging a substituted pyridine and a benzimidazole ring. While traditional chemical synthesis relies on heavy-metal catalysis, the modern frontier has shifted toward highly enantioselective biocatalytic pathways .

This whitepaper provides an in-depth technical analysis of the enzymatic asymmetric sulfoxidation of pyrmetazole (omeprazole sulfide) to esomeprazole, the subsequent in vivo cytochrome P450 (CYP450) metabolic clearance pathways, and the validated experimental protocols required to study them.

The Shift to Biocatalytic Asymmetric Sulfoxidation

Historically, the industrial synthesis of esomeprazole relied on the Kagan-Sharpless chemocatalytic oxidation using a titanium-tartrate complex and cumene hydroperoxide. However, this route is plagued by water sensitivity, the generation of metal waste, and a propensity for over-oxidation to the achiral omeprazole sulfone impurity.

To circumvent these liabilities, the pharmaceutical industry has engineered microbial monooxygenases to serve as highly selective, green biocatalysts. These enzymes utilize molecular oxygen (

Engineered Baeyer-Villiger Monooxygenases (BVMOs)

The development of an engineered BVMO by [1] represents a landmark in biocatalytic sulfoxidation. The wild-type enzyme was subjected to directed evolution to function in an almost exclusively aqueous matrix.

-

Mechanistic Causality: A critical challenge in BVMO-mediated reactions is the uncoupling of NADPH oxidation, which generates hydrogen peroxide (

).

Phenylacetone Monooxygenase (PAMO) & "Nonpolarity Paving"

Recent advancements at[2] have utilized a Limnobacter sp. Phenylacetone Monooxygenase (PAMO). To prevent the formation of the sulfone byproduct, researchers employed a mutagenesis strategy termed "nonpolarity paving."

-

Mechanistic Causality: By introducing bulky, hydrophobic amino acid substitutions within the substrate tunnel, the active site's geometry was restricted. Once the mono-oxygenated product (esomeprazole) forms, its increased polarity and steric bulk cause it to be rapidly expelled from the hydrophobic tunnel. The modified tunnel architecture physically blocks the sulfoxide from re-entering the active site, effectively reducing sulfone formation to undetectable levels.

In Vivo Metabolic Pathways (CYP450 Processing)

Upon administration, methoxyphenylsulfinyl analogs undergo extensive hepatic metabolism. The superiority of the S-enantiomer (esomeprazole) over the racemic mixture is rooted in its stereoselective metabolic clearance.

-

CYP2C19 (Primary Clearance): This enzyme catalyzes the hydroxylation of the 5-methyl group on the pyridine ring, yielding the inactive 5-hydroxyomeprazole . The S-enantiomer is metabolized significantly slower by CYP2C19 than the R-enantiomer, resulting in higher systemic exposure and prolonged efficacy.

-

CYP3A4 (Secondary Clearance): A secondary metabolic route involves the over-oxidation of the sulfoxide moiety to omeprazole sulfone .

Caption: Biocatalytic synthesis and hepatic CYP450 metabolic degradation pathways of esomeprazole.

Quantitative Data Summary

The table below summarizes the performance metrics of the traditional chemical route versus modern biocatalytic pathways. The integration of whole-cell biocatalysis with coenzyme engineering [3] has pushed space-time yields to commercially viable levels.

| Synthesis Method | Catalyst System | Terminal Oxidant | Yield / Conversion | Enantiomeric Excess (ee) | Sulfone Impurity | Key Mechanistic Advantage |

| Chemocatalysis (Kagan) | Ti(OiPr)₄ / (+)-DET | Cumene hydroperoxide | 80–85% Yield | ~94% | 1.0 – 2.0% | Established industrial baseline |

| Enzymatic (Codexis) | Engineered BVMO + KRED | Air ( | 87% Yield | >99% | <0.1% | Aqueous matrix; catalase prevents achiral oxidation |

| Whole-Cell (Fuzhou) | E. coli (PAMO Mu15 + FDH) | Air ( | >99% Conversion | >99.9% | Not detected | "Nonpolarity paving" sterically blocks over-oxidation |

Experimental Protocols

Protocol A: Whole-Cell Biocatalytic Asymmetric Sulfoxidation

This protocol describes a self-validating whole-cell system utilizing E. coli co-expressing PAMO Mu15 and Formate Dehydrogenase (FDH) for internal NADPH regeneration.

Step 1: Catalyst Preparation

-

Cultivate recombinant E. coli BL21(DE3) harboring the PAMO Mu15 and FDH genes in TB medium at 37°C.

-

Induce expression with 0.1 mM IPTG at an

of 0.6, and incubate at 20°C for 16 hours. -

Harvest cells via centrifugation and resuspend in 100 mM potassium phosphate buffer (pH 7.5) to a final concentration of 20 g/L cell dry weight (CDW).

Step 2: Reaction Assembly & Execution

-

In a 1 L bioreactor, combine the cell suspension with 50 mM pyrmetazole (substrate), 100 mM sodium formate (electron donor for FDH), and 0.05 mM NADP⁺.

-

Causality Check (pH Control): Maintain the pH strictly at 7.5 using an automated titrator (1 M NaOH). Why? The benzimidazole ring of esomeprazole is highly acid-labile; a drop in pH due to formate consumption will trigger non-enzymatic degradation of the product.

-

Supply sterile air at 1.0 vvm with an agitation rate of 500 rpm to ensure optimal dissolved oxygen (

) levels for the monooxygenase.

Step 3: Validation & Analysis

-

Extract the reaction mixture with an equal volume of ethyl acetate.

-

Analyze the organic phase via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Ethanol 80:20 v/v).

-

Self-Validating Control: Run a parallel reaction using an empty-vector E. coli strain. This baselines the rate of background chemical oxidation, ensuring the calculated ee% is entirely attributed to the PAMO biocatalyst.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Metabolism)

This protocol assesses the metabolic half-life of methoxyphenylsulfinyl analogs.

Step 1: Reaction Mixture Preparation

-

In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL, 1 µM esomeprazole, and 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubate the mixture in a thermoshaker at 37°C for 5 minutes.

Step 2: Initiation & Quenching

-

Causality Check (Initiation): Initiate the reaction by adding NADPH to a final concentration of 1 mM. Why? NADPH is the obligate electron donor for CYP450 reductase. A control tube without NADPH must be run simultaneously; if substrate depletion occurs in the absence of NADPH, it indicates chemical instability rather than enzymatic metabolism.

-

At designated time points (0, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 nM lansoprazole (Internal Standard).

-

Why Acetonitrile? The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein matrix for clean downstream analysis.

Step 3: LC-MS/MS Analysis

-

Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

-

Inject the supernatant into an LC-MS/MS system to quantify the depletion of esomeprazole and the formation of 5-hydroxyomeprazole and omeprazole sulfone.

References

-

Bong, Y. K., et al. "Baeyer-Villiger Monooxygenase-Mediated Synthesis of Esomeprazole As an Alternative for Kagan Sulfoxidation." The Journal of Organic Chemistry, 2018, 83(14), 7453-7458. URL:[Link]

-

Xu, X., et al. "'Nonpolarity paving' in substrate tunnel of a Limnobacter sp. Phenylacetone monooxygenase for efficient single whole-cell synthesis of esomeprazole." Bioorganic Chemistry, 2022, 125, 105867. URL:[Link]

-

Su, B., et al. "Development of whole cell biocatalytic system for asymmetric synthesis of esomeprazole with enhancing coenzyme biosynthesis pathway." Enzyme and Microbial Technology, 2024, 180, 110469. URL:[Link]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (-)-4-Methoxyphenylsulfinylacetone as a Chiral Auxiliary

Introduction: The Role of Chiral Sulfoxides in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of modern synthetic strategy. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the selective formation of one diastereomer over another.[1] The auxiliary is then removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[2]

Among the various classes of chiral auxiliaries, chiral sulfoxides have emerged as powerful and versatile tools.[] The sulfinyl group, with its stable tetrahedral geometry and the distinct steric and electronic properties of its substituents (a lone pair, an oxygen atom, and two different carbon groups), provides a potent chiral environment.[4] This environment effectively differentiates the diastereotopic faces of a nearby reactive center, enabling high levels of stereocontrol in a variety of chemical reactions.[5]

This guide focuses on a specific and highly effective β-keto sulfoxide auxiliary: (-)-4-Methoxyphenylsulfinylacetone. We will explore its synthesis, its application in key carbon-carbon bond-forming reactions, and the protocols for its successful implementation and subsequent removal.

Synthesis of Chiral β-Keto Sulfoxides

The preparation of enantiopure β-keto sulfoxides like (-)-4-Methoxyphenylsulfinylacetone can be approached through several reliable methods. The two most prevalent strategies are the Andersen-type synthesis involving nucleophilic substitution on a chiral sulfinate ester and the asymmetric oxidation of a prochiral β-keto sulfide.

A widely adopted method for creating acyclic β-keto sulfoxides involves the reaction of a lithiated α-sulfinyl carbanion with an ester.[5] This approach allows for the modular construction of the target molecule from readily available starting materials.

Alternatively, the enantioselective oxidation of a corresponding β-keto sulfide can be achieved using a chiral catalyst system, such as those developed by Kagan or Sharpless, which often employ a metal catalyst (like titanium) in conjunction with a chiral ligand (like diethyl tartrate).[1][6]

Core Application 1: Diastereoselective Reduction of β-Keto Sulfoxides

One of the most powerful applications of (-)-4-Methoxyphenylsulfinylacetone is its use as a chiral controller in the reduction of its own ketone functionality. This process generates valuable chiral β-hydroxy sulfoxides, which are precursors to enantiomerically pure secondary alcohols, 1,2-diols, and epoxides.[5] The stereochemical outcome of the reduction is remarkably dependent on the choice of reducing agent and the presence or absence of a chelating Lewis acid.[5]

Mechanism of Stereocontrol

The diastereoselectivity of the reduction is governed by two distinct mechanistic pathways, dictated by the ability of the reducing agent to chelate to both the sulfinyl and carbonyl oxygen atoms.

-

Non-Chelation Control (e.g., DIBAL-H): In the absence of a strong Lewis acid, reducing agents like Diisobutylaluminium hydride (DIBAL-H) operate under non-chelation control. The reaction proceeds through a six-membered cyclic transition state where the hydride is delivered intramolecularly. The stereochemical outcome is dictated by the conformation that minimizes steric interactions, typically leading to the (RS, SC)-β-hydroxy sulfoxide.[5]

-

Chelation Control (e.g., DIBAL-H/ZnCl₂ or LiAlH₄): When a Lewis acid such as Zinc Chloride (ZnCl₂) is added, or when a reducing agent like Lithium Aluminium Hydride (LiAlH₄) is used, a rigid, conformationally locked six-membered chelate is formed between the Lewis acid and both oxygen atoms of the β-keto sulfoxide.[5] This chelation forces the hydride to attack from the opposite face compared to the non-chelated pathway, resulting in the formation of the epimeric (RS, RC)-β-hydroxy sulfoxide.[5]

This predictable and switchable diastereoselectivity allows for access to either enantiomer of the resulting secondary alcohol from a single chiral sulfoxide precursor.

Caption: Mechanistic pathways for the diastereoselective reduction of β-keto sulfoxides.

Protocol 1: Diastereoselective Reduction of (-)-4-Methoxyphenylsulfinylacetone

Materials:

-

(-)-4-Methoxyphenylsulfinylacetone

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Reducing Agent: DIBAL-H (1M in hexanes) or LiAlH₄

-

Lewis Acid (optional): Anhydrous ZnCl₂

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Saturated aqueous solution of NH₄Cl

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure (Chelation Control Example):

-